![molecular formula C10H7FN2O2 B1607869 6-Fluoro-2-methyl-5-nitroquinoline CAS No. 79821-10-6](/img/structure/B1607869.png)
6-Fluoro-2-methyl-5-nitroquinoline
Overview
Description
6-Fluoro-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Fluoro-2-methyl-5-nitroquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methyl-5-nitroquinoline is represented by the SMILES notation: O= [N+] (C1=C2C=CC ©=NC2=CC=C1F) [O-] .Scientific Research Applications
Antibacterial Activity
Fluorinated quinolines, including 6-Fluoro-2-methyl-5-nitroquinoline, have been found to exhibit remarkable antibacterial activity . This makes them valuable in the development of new antibiotics.
Antineoplastic Activity
Some fluorinated quinolines have shown potential as antineoplastic drugs, which are used in cancer treatment . This suggests that 6-Fluoro-2-methyl-5-nitroquinoline could also have potential applications in this area.
Enzyme Inhibition
Fluorinated quinolines have been found to inhibit various enzymes . This property could be exploited in the development of new drugs for a variety of diseases.
Antimalarial Drugs
The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Fluorinated quinolines, including 6-Fluoro-2-methyl-5-nitroquinoline, could potentially be used in the development of new antimalarial drugs.
Treatment of Heart Diseases
Flosequinan, a fluorinated quinoline, is one of the drugs of a new generation for the treatment of heart diseases . This suggests that 6-Fluoro-2-methyl-5-nitroquinoline could also have potential applications in this area.
Components for Liquid Crystals
A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . This suggests that 6-Fluoro-2-methyl-5-nitroquinoline could also have potential applications in this area.
properties
IUPAC Name |
6-fluoro-2-methyl-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVSWVLDAPYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372717 | |
Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-5-nitroquinoline | |
CAS RN |
79821-10-6 | |
Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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